molecular formula C17H15N3O2 B11841796 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid

Cat. No.: B11841796
M. Wt: 293.32 g/mol
InChI Key: KWIRUHPVECARBV-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is an organic compound that features both a benzylamino group and a quinoxalinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid typically involves the following steps:

    Formation of Quinoxaline Derivative: Starting with a suitable quinoxaline precursor, such as quinoxaline-5-carboxylic acid, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Introduction of Benzylamino Group: The quinoxaline derivative is then reacted with benzylamine under appropriate conditions to introduce the benzylamino group.

    Formation of Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoxaline moiety could be involved in binding to specific sites, while the benzylamino group might influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-2-(quinoxalin-5-yl)acetic acid: Lacks the benzyl group, which might affect its biological activity.

    2-(Benzylamino)-2-(pyridin-5-yl)acetic acid: Contains a pyridine ring instead of a quinoxaline ring, which could lead to different chemical and biological properties.

Uniqueness

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is unique due to the presence of both the benzylamino and quinoxalinyl groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzylamino)-2-quinoxalin-5-ylacetic acid

InChI

InChI=1S/C17H15N3O2/c21-17(22)16(20-11-12-5-2-1-3-6-12)13-7-4-8-14-15(13)19-10-9-18-14/h1-10,16,20H,11H2,(H,21,22)

InChI Key

KWIRUHPVECARBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=C3C(=CC=C2)N=CC=N3)C(=O)O

Origin of Product

United States

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